Penciclovir

Intracellular pharmacokinetics HSV Nucleoside triphosphate stability

Penciclovir (BRL 39123) is a non-interchangeable acyclic guanine nucleoside analogue with a uniquely prolonged intracellular triphosphate half-life (10–20 h vs. 0.7–1 h for acyclovir) and a distinct 96% frameshift mutation selection profile. Essential for topical formulation development, HSV-TK suicide gene therapy models, and antiviral resistance studies. ≥98% HPLC purity. Bulk quantities available for generic R&D and bioanalytical method validation.

Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
CAS No. 39809-25-1
Cat. No. B1679225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenciclovir
CAS39809-25-1
SynonymsBRL-39123;  BRL 39123;  BRL39123;  VSA 671;  VSA671;  VSA-671;  Penciclovir;  Denavir, Vectavir and Fenivir.
Molecular FormulaC10H15N5O3
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
InChIInChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
InChIKeyJNTOCHDNEULJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.7mg/ml
Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/
Solubility in water at 20 °C: 1.7 mg/mL, pH 7
7.45e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Penciclovir CAS 39809-25-1 Procurement Guide: Chemical Profile and Antiviral Class Context


Penciclovir (BRL 39123) is a synthetic acyclic guanine nucleoside analogue antiviral agent belonging to the same therapeutic class as acyclovir, ganciclovir, and their respective prodrugs. It exerts its antiviral effect through selective phosphorylation by viral thymidine kinase in herpesvirus-infected cells, followed by conversion to penciclovir triphosphate, which competitively inhibits viral DNA polymerase [1]. Its primary antiviral spectrum encompasses herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) [2]. While sharing a common mechanism of action with close analogs, penciclovir exhibits distinct pharmacological and biochemical properties—including a markedly prolonged intracellular triphosphate half-life and a unique phosphorylation-to-polymerase inhibition ratio—that create specific procurement and formulation selection scenarios not directly interchangeable with acyclovir, valacyclovir, or ganciclovir.

Why Penciclovir (CAS 39809-25-1) Cannot Be Routinely Substituted with Acyclovir or Other Guanosine Analogs in R&D and Formulation Workflows


Although penciclovir and acyclovir share a common viral activation pathway and are often discussed interchangeably in broad reviews, their biochemical, pharmacokinetic, and formulation characteristics diverge significantly in ways that preclude simple substitution in research and industrial applications. Penciclovir exhibits a 100-fold lower affinity for viral DNA polymerase compared to acyclovir triphosphate, yet this is functionally compensated by its markedly more efficient phosphorylation by viral thymidine kinase and a dramatically prolonged intracellular triphosphate half-life (10-20 hours versus 0.7-1 hour) [1][2]. Furthermore, the prodrug famciclovir achieves a 77% oral bioavailability of penciclovir, which is substantially higher than the 54% achieved by valacyclovir for acyclovir [3]. These quantifiable differences directly impact experimental design, dosing regimens, resistance emergence patterns, and the suitability of each compound for specific assay systems or therapeutic models. The evidence below establishes precisely where penciclovir diverges from its closest analogs in measurable, actionable terms.

Quantitative Differential Evidence for Penciclovir (CAS 39809-25-1) Versus Acyclovir, Ganciclovir, and Prodrug Analogs


Intracellular Triphosphate Half-Life: Penciclovir Exhibits 10- to 20-Fold Longer Retention Than Acyclovir in HSV-Infected Cells

Penciclovir triphosphate demonstrates markedly prolonged intracellular retention in HSV-infected cells compared to acyclovir triphosphate. This differential stability is a key determinant of antiviral persistence and dosing frequency. [1]

Intracellular pharmacokinetics HSV Nucleoside triphosphate stability

Viral DNA Polymerase Inhibition Affinity: Penciclovir Triphosphate is 100-fold Less Potent than Acyclovir Triphosphate

Penciclovir triphosphate inhibits HSV-1 and HSV-2 DNA polymerase with Ki values of 8.5 μM and 5.8 μM, respectively. In contrast, acyclovir triphosphate inhibits the same enzymes with a Ki of 0.07 μM. This represents an approximately 100-fold lower intrinsic potency for penciclovir triphosphate against the viral polymerase target. [1]

DNA polymerase inhibition HSV VZV

Oral Bioavailability via Prodrug: Famciclovir Delivers 77% Penciclovir Bioavailability Versus 54% for Valacyclovir-Derived Acyclovir

Penciclovir itself has negligible oral bioavailability (<5%). However, when administered as its oral prodrug famciclovir, the mean absolute bioavailability of penciclovir reaches 77%. This compares favorably to the 54% bioavailability of acyclovir achieved via its prodrug valacyclovir. [1][2]

Prodrug pharmacokinetics Oral bioavailability Famciclovir

Clinical Healing Time Reduction: Penciclovir 1% Cream Accelerates Lesion Healing by 0.7 to 2 Days Compared to Vehicle in HSV Labialis

In randomized, double-blind, vehicle-controlled clinical trials, penciclovir 1% cream significantly accelerated healing of herpes simplex labialis lesions. In one large trial (n=1573), healing of classical lesions was 0.7 day faster with penciclovir cream (median 4.8 days) compared to vehicle (median 5.5 days) [1]. In a separate sunlight-induced herpes labialis trial, penciclovir cream reduced median healing time by up to 2 days [2].

Topical antiviral Herpes labialis Clinical efficacy

Cytotoxicity Profile: Penciclovir Exhibits Intermediate Cytotoxicity (LD10 = 1 μM) Between Ganciclovir and Acyclovir in HSV-TK Expressing CHO Cells

In CHO cells expressing the HSV-1 thymidine kinase gene (CHO-HSVtk), continuous treatment with penciclovir, acyclovir, and ganciclovir yielded LD10 values (concentration reducing clonogenic survival by 10%) of 1 μM, 50 μM, and 0.5 μM, respectively. Penciclovir was found to be essentially devoid of genotoxic activity, inducing sister chromatid exchanges only at cytotoxic/apoptotic concentrations. [1][2]

Cytotoxicity Genotoxicity CHO-HSVtk cells

Resistance Selection Patterns: Penciclovir Selects for Distinct TK Mutational Spectra Compared to Acyclovir

In vitro selection experiments reveal that penciclovir and acyclovir, despite sharing cross-resistance in clinical isolates with TK deficiency, select for distinct mutational patterns in the viral thymidine kinase gene. Among TK gene mutants from HSV-1 clones passaged in the presence of acyclovir, 50% were single nucleotide substitutions and 50% were frameshift mutations. In contrast, among penciclovir-selected mutants, 4% were single nucleotide substitutions and 96% were frameshift mutations (P < 0.001). [1]

Antiviral resistance Thymidine kinase mutations HSV

Procurement-Relevant Application Scenarios for Penciclovir (CAS 39809-25-1) Based on Quantified Differential Evidence


Topical Antiviral Formulation Development for Herpes Labialis

Penciclovir is the active pharmaceutical ingredient in FDA-approved 1% topical cream formulations for recurrent herpes labialis. Clinical trials demonstrate a quantifiable 0.7 to 2-day acceleration in lesion healing compared to vehicle [1][2]. Procurement of high-purity penciclovir (≥98% by HPLC) is indicated for developing generic topical formulations, conducting comparative efficacy studies, or preparing reference standards for quality control. The extended intracellular triphosphate half-life (10-20 hours) [3] supports less frequent application schedules compared to acyclovir-based topicals.

Oral Prodrug (Famciclovir) Pharmacokinetic and Bioequivalence Studies

For research involving oral antiherpesvirus therapy, the famciclovir-penciclovir prodrug system offers a 77% absolute bioavailability, which is 23 percentage points higher than the 54% achieved by valacyclovir for acyclovir [1][2]. Penciclovir reference material is essential for developing and validating bioanalytical methods (LC-MS/MS) to quantify penciclovir plasma concentrations in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring protocols.

HSV-TK Suicide Gene Therapy Vector Development and Validation

In gene therapy applications utilizing the HSV-1 thymidine kinase (HSV-TK) suicide gene system, the choice of prodrug significantly impacts therapeutic window and safety. Penciclovir exhibits an intermediate cytotoxicity profile (LD10 = 1 μM in CHO-HSVtk cells) between ganciclovir (LD10 = 0.5 μM) and acyclovir (LD10 = 50 μM) [1][2]. This differential toxicity profile makes penciclovir a valuable tool for optimizing bystander effect versus systemic toxicity in preclinical gene therapy models. Radiolabeled penciclovir (e.g., 3H-Penciclovir) is also used as a tracer to quantify HSV1-TK expression in mammalian cells and tissues [3].

Antiviral Resistance Mechanism Studies and Mutational Analysis

Penciclovir and acyclovir select for distinct mutational spectra in the viral TK gene, with penciclovir-selected mutants showing a 96% frameshift mutation rate compared to 50% for acyclovir-selected mutants (P < 0.001) [1]. Researchers investigating the molecular evolution of antiviral resistance or developing novel resistance detection assays should include penciclovir as a parallel selection agent to capture the full range of potential resistance genotypes. This is particularly relevant for studies on HSV isolates from immunocompromised patients where cross-resistance patterns may differ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.